

# Technical Guide: Physicochemical Profiling of 3-(3-Fluorophenyl)morpholine[1][2]

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## Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

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## Executive Summary

In the development of central nervous system (CNS) active agents and monoamine transporter inhibitors, **3-(3-Fluorophenyl)morpholine** represents a critical scaffold.[1] As a structural analog of phenmetrazine, its physicochemical behavior—specifically solubility and stability—dictates its utility in both early-stage screening and late-stage formulation.[1]

This guide moves beyond generic data, providing a rigorous framework for determining the thermodynamic solubility and stress-stability profile of this secondary amine.[1] By understanding the interplay between its fluorinated aromatic moiety and the basic morpholine nitrogen, researchers can predict formulation risks, optimize storage conditions, and ensure reproducible biological assays.

## Physicochemical Profile & Theoretical Predictions[2]

Before initiating wet-lab experiments, a theoretical grounding is essential to define the boundary conditions of your study.[1]

## Structural Analysis[1]

- Core Scaffold: Morpholine ring substituted at the C3 position.[1][2]
- Key Functional Group: Secondary amine ( [1][3] This is the primary handle for ionization and chemical reactivity.[1]
- Substituent: 3-Fluorophenyl group.[1][4][2][3][5] The fluorine atom at the meta position acts as an electron-withdrawing group (EWG) via induction ( [1][3] ), slightly reducing the basicity of the morpholine nitrogen compared to the non-fluorinated analog.

## Predicted Properties (In Silico)

Property	Predicted Value	Mechanistic Insight
pKa (Conj.[1][4] Acid)	~7.6 – 8.1	Lower than unsubstituted morpholine (8.[1][4]36) due to the inductive effect of the 3-fluorophenyl ring.[1]
LogP	1.6 – 1.9	Moderately lipophilic.[1][4] The fluorine atom increases lipophilicity relative to the phenyl analog.[1]
LogD (pH 7.4)	~1.2	At physiological pH, a significant fraction exists as the cationic salt, improving aqueous solubility.[4]
Polar Surface Area	~32 Å <sup>2</sup>	Favorable for CNS penetration (BBB permeable).[1][4]

## Solubility Profiling: Protocols & Data Interpretation

Solubility is not a single number; it is a function of the solvent system, pH, and solid-state form (free base vs. salt).

## Solvent Selection Strategy

For a comprehensive profile, select solvents that cover the dielectric spectrum and relevant formulation vehicles.

- Aqueous Buffers: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS).[1]
- Polar Organics: Methanol (MeOH), Dimethyl Sulfoxide (DMSO).[1]
- Non-Polar/Aprotic: Dichloromethane (DCM), Heptane.[1]

## Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: The "Gold Standard" for equilibrium solubility.[1]

Materials:

- **3-(3-Fluorophenyl)morpholine** (Solid).[1][6]
- 0.45 µm PTFE Syringe Filters (hydrophilic/hydrophobic compatible).[1]
- HPLC-UV or LC-MS system.[1][4]

Workflow:

- Saturation: Add excess solid compound to 2 mL of the target solvent in a glass vial.
- Equilibration: Agitate at constant temperature ( $25^{\circ}\text{C} \pm 1^{\circ}\text{C}$ ) for 24–48 hours.
  - Note: Check for the presence of solid at 2 hours; add more if dissolved.[1]
- Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-saturated filter.
- Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

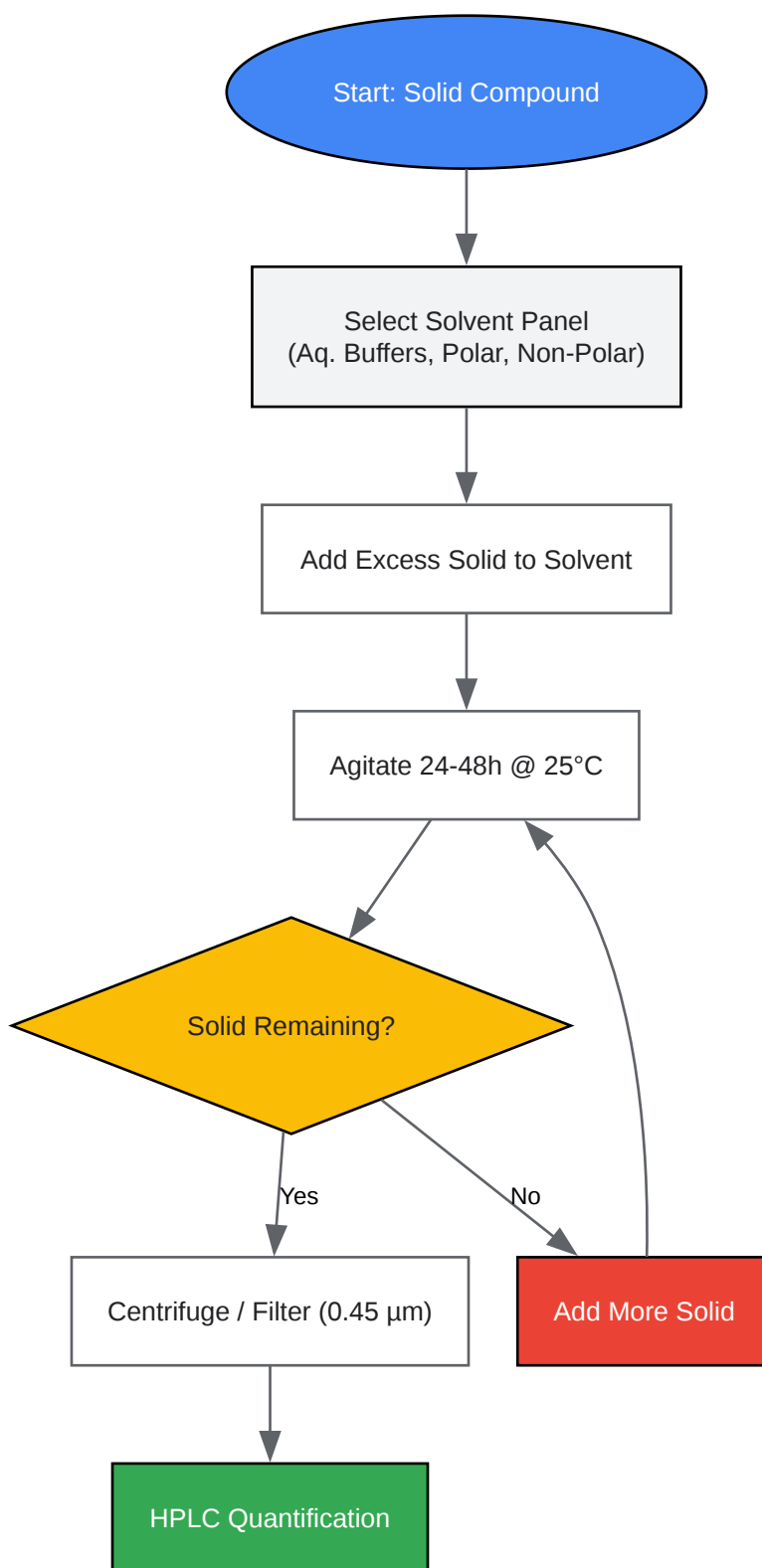
Predicted Solubility Data (Reference Range):

Solvent	Solubility (mg/mL)	Classification	Notes
Water (pH 1.2)	> 50 mg/mL	High	Fully protonated cation form.[1][4]
Water (pH 7.4)	1 – 5 mg/mL	Moderate	Equilibrium between neutral and cationic forms.[1][4]
Water (pH 10)	< 0.5 mg/mL	Low	Predominantly neutral free base; poor solubility.[1][4]
DMSO	> 100 mg/mL	Very High	Standard stock solution solvent.[1][4]
Methanol	> 50 mg/mL	High	Good for dilutions.[1][4]

| Heptane | < 1 mg/mL | Low | Poor solubility for the polar amine salt; moderate for free base.[4]  
|

## Visualization: Solubility Screening Workflow

The following diagram outlines the decision process for solubility determination.



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Figure 1: Step-by-step workflow for thermodynamic solubility determination using the saturation shake-flask method.

## Stability Assessment: Forced Degradation

Stability studies must identify the "soft spots" of the molecule. For **3-(3-Fluorophenyl)morpholine**, the secondary amine is the primary liability.<sup>[1]</sup>

### Degradation Pathways<sup>[1][2]</sup>

- Oxidation: Secondary amines can form N-oxides or hydroxylamines, especially in the presence of peroxides or radical initiators.<sup>[1]</sup>
- Photolysis: The fluorophenyl ring is generally stable, but UV exposure can induce radical formation or dechlorination if contaminants are present (less likely with fluorine).<sup>[1]</sup>
- Acid/Base Hydrolysis: The morpholine ether linkage is robust.<sup>[1]</sup> The molecule is expected to be stable in aqueous acid/base, unlike esters or amides.

## Protocol B: Forced Degradation (Stress Testing)

Objective: Induce 5–20% degradation to validate analytical methods.

Experimental Matrix:

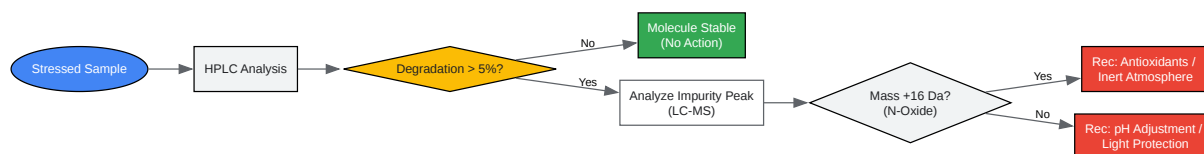
Stress Condition	Reagent / Condition	Duration	Target Mechanism
Acid Hydrolysis	1 N HCl, 60°C	24 Hours	Ether cleavage (unlikely), salt stability. [1][4]
Base Hydrolysis	1 N NaOH, 60°C	24 Hours	Racemization (if chiral), chemical degradation.[4]
Oxidation	3% , RT	4–8 Hours	N-Oxide formation (High Risk).[1][4]
Thermal	80°C (Solid State)	7 Days	Pyrolysis, crystal form change.[4]
Photostability	UV/Vis (1.2M lux[4].h)	ICH Q1B Cycle	Radical degradation. [1][4]

Analytical Note: When analyzing the Oxidation sample via LC-MS, look for a mass shift of +16 Da (M+16), indicative of the N-oxide [

].[1]

## Visualization: Stability Decision Tree

This diagram guides the interpretation of stress testing results.[1]



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Figure 2: Decision tree for interpreting forced degradation data and establishing storage controls.

## Storage & Handling Recommendations

Based on the chemical structure and standard stability profiles of phenylmorpholines:

- Form: Store as the Hydrochloride (HCl) or Oxalate salt. The free base is a liquid or low-melting solid that is prone to air oxidation and difficult to handle.[1] The salt form stabilizes the amine, preventing N-oxidation.[1]
- Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
- Atmosphere: Store under Argon or Nitrogen if keeping the free base.[1]
- Solution Stability:
  - DMSO/MeOH stocks: Stable for >1 month at -20°C.
  - Aqueous solutions: Prepare fresh. Avoid basic aqueous solutions for long-term storage to prevent precipitation of the free base.[1]

## References

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## Sources

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